molecular formula C12H16N4O3 B2818245 Tetrahydrofuran-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate CAS No. 2034303-39-2

Tetrahydrofuran-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Cat. No. B2818245
CAS RN: 2034303-39-2
M. Wt: 264.285
InChI Key: NLCKOZZELLTHJP-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a complex organic compound. It contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . It also has a pyrimidin-2-ylamino group, which is a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) attached to an amino group . Lastly, it has an azetidine-1-carboxylate group, which is a four-membered ring with three carbon atoms and one nitrogen atom, and a carboxylate group attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydrofuran ring would introduce ether-like properties, the pyrimidin-2-ylamino group would introduce basicity and potential for hydrogen bonding, and the azetidine-1-carboxylate group would introduce carboxylic acid-like properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Antimicrobial Activities : A study highlighted the synthesis of pyrimidine-azetidinone analogues, demonstrating their potential in antimicrobial and antitubercular activities. This research presents a methodology for synthesizing these compounds and evaluating their biological activities, underscoring their significance in developing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

  • Molecular Structure and Interaction : Another study focused on the molecular structure of a compound similar in structure to Tetrahydrofuran-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. It discussed the chiral center of the tetrahydrofuranyl group and the compound's ability to form hydrogen bonds, which could be relevant in its interactions with biological molecules (Zhengyu Liu et al., 2009).

Biological Activity and Applications

  • Antiviral and Antimicrobial Potential : Research into the synthesis and evaluation of pyrimidine nucleosides analogs, including structures related to Tetrahydrofuran-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, has shown these compounds to have potential antiviral activities. While specific compounds in this study did not show significant activity, the methodology and structural insights contribute to the broader understanding of designing antiviral agents (Fumio Hosono et al., 1994).

  • Chemical Transformations for Novel Compounds : Investigations into the transformations of amino and carbonyl/nitrile groups in specific heterocyclic compounds have paved the way for synthesizing new chemical entities. These transformations are crucial for developing compounds with potential biological activities, including antimicrobial and anticancer properties (N. Pokhodylo et al., 2010).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential uses in fields like medicinal chemistry, given the biological activity of compounds with similar functional groups .

properties

IUPAC Name

oxolan-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c17-12(19-10-2-5-18-8-10)16-6-9(7-16)15-11-13-3-1-4-14-11/h1,3-4,9-10H,2,5-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCKOZZELLTHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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